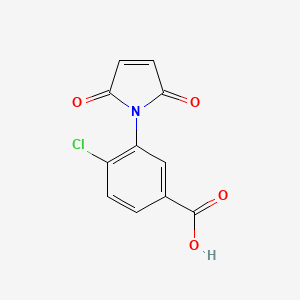

4-chloro-3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

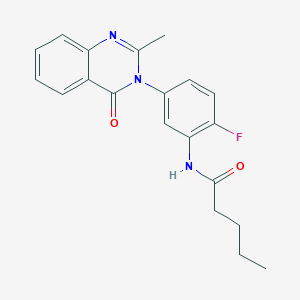

“4-chloro-3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid” is a useful research compound. Its molecular formula is C15H14N2O4 and its molecular weight is 286.28 g/mol .

Synthesis Analysis

The synthesis pathway for this compound involves the reaction of 2,5-dioxopyrrolidine with 4-aminobenzoic acid in the presence of a coupling agent to form the intermediate, which is then reduced to the final product using a reducing agent. Additionally, it has been synthesized and characterized by elemental analysis and spectral studies .

Molecular Structure Analysis

The molecular structure of this compound has been studied using density functional theory (DFT) optimized structures at the B3LYP/6–311G (d,p) and 6–31++G (d,p) levels .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the reaction of 2,5-dioxopyrrolidine with 4-aminobenzoic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the intermediate, which is then reduced to the final product using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular formula of C11H6ClNO4 and a molecular weight of 251.62 .

Aplicaciones Científicas De Investigación

Synthesis and Characterization

- Organotin(IV) complexes of 4-chloro-3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid have been synthesized and characterized for their structural properties. These complexes, in combination with various organic groups like methyl-, n-butyl-, phenyl-, benzyl-, and octyl-tin, exhibit specific geometric configurations around the tin atom. The synthesis process and the properties of these complexes are critical in understanding their potential applications in various scientific fields (Shahid et al., 2005).

Photophysical Properties

- Aromatic carboxylic acids similar in structure have been used to support lanthanide coordination compounds. These compounds, characterized by their photophysical properties, play a crucial role in advancing the understanding of light harvesting and luminescence efficiencies. This research contributes to the knowledge of how similar compounds might interact with light and find applications in fields like photonics and material sciences (Sivakumar et al., 2011).

Electrochemical Activity

- Derivatives containing pyrrole, similar to this compound, have shown significant electrocatalytic activities. These studies provide insights into the electrochemical behaviors of such compounds, potentially paving the way for their application in electrochemical sensors, energy storage, and conversion devices (Lu et al., 2014).

Halogen Bonding in Molecular Salts

- Molecular salts containing similar chloro and nitro benzoic acid groups have been explored for their structural properties, particularly focusing on halogen bonds. Understanding these bonding interactions is crucial in crystal engineering and designing materials with specific properties for applications in pharmaceuticals and material science (Oruganti et al., 2017).

Propiedades

IUPAC Name |

4-chloro-3-(2,5-dioxopyrrol-1-yl)benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6ClNO4/c12-7-2-1-6(11(16)17)5-8(7)13-9(14)3-4-10(13)15/h1-5H,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTMGIPYXOVMOCZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)O)N2C(=O)C=CC2=O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6ClNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-ethoxy-3,5-dimethylbenzenesulfonamide](/img/structure/B2647447.png)

![4-{[1-{2-[(3,5-dimethoxyphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]methyl}-N-(2-furylmethyl)benzamide](/img/no-structure.png)

![5-[2-(9H-Fluoren-9-ylmethoxycarbonylamino)ethyl]-1,2-oxazole-3-carboxylic acid](/img/structure/B2647453.png)

![6-[(4-methylphenyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-(3,4-dichlorobenzyl)oxime](/img/structure/B2647461.png)

![2-(benzo[d][1,3]dioxol-5-yloxy)-N-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)propanamide](/img/structure/B2647465.png)

![3-[(2-amino-4-chlorophenyl)methylsulfanyl]-4-ethyl-1H-1,2,4-triazol-5-one](/img/structure/B2647466.png)

![2-[(3,4-Dichlorobenzyl)sulfanyl]-5-methoxy-4-pyrimidinol](/img/structure/B2647468.png)